molecular formula C40H72O22 B12667425 O-Palmitoylpullulan CAS No. 53572-58-0

O-Palmitoylpullulan

Cat. No.: B12667425
CAS No.: 53572-58-0
M. Wt: 905.0 g/mol
InChI Key: CRBPUTPGJMOLKF-XKAQZKNMSA-N
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Description

O-Palmitoylpullulan is a chemically modified polysaccharide derived from pullulan, a natural polymer produced by the fungus Aureobasidium pullulans Pullulan itself is a linear homopolysaccharide composed of maltotriose units linked by α-1,6-glycosidic bondsThis modification imparts hydrophobic properties to the otherwise hydrophilic pullulan, enhancing its utility in various applications, particularly in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Palmitoylpullulan typically involves the esterification of pullulan with palmitoyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or pyridine, which acts as both a solvent and a catalyst. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified through precipitation, filtration, and drying processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

O-Palmitoylpullulan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Esterification: Palmitoyl chloride, DMSO or pyridine, 50-60°C.

    Hydrolysis: Acidic or basic solutions, room temperature to elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Pullulan and palmitic acid.

    Oxidation: Oxidized derivatives of pullulan.

    Reduction: Reduced derivatives of pullulan.

Scientific Research Applications

O-Palmitoylpullulan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Palmitoylpullulan primarily involves its ability to form stable complexes with other molecules. The palmitoyl groups provide hydrophobic interactions, while the pullulan backbone offers hydrophilic interactions. This dual functionality allows this compound to act as an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The compound can also interact with cell membranes, facilitating targeted drug delivery and improving therapeutic outcomes .

Properties

CAS No.

53572-58-0

Molecular Formula

C40H72O22

Molecular Weight

905.0 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C40H72O22/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(43)55-19-23-36(62-39-32(51)27(46)25(44)20(16-41)58-39)30(49)34(53)38(60-23)56-18-22-26(45)28(47)33(52)40(59-22)61-35-21(17-42)57-37(54)31(50)29(35)48/h20-23,25-42,44-54H,2-19H2,1H3/t20-,21-,22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-/m1/s1

InChI Key

CRBPUTPGJMOLKF-XKAQZKNMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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